molecular formula C14H10N4O B2681139 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-21-8

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2681139
CAS No.: 320417-21-8
M. Wt: 250.261
InChI Key: LZWNTYMHBWYFOQ-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine familyThe compound features a fused ring system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 5-amino-3-anilino-1H-pyrazole with various aldehydes under cyclocondensation conditions. One common method includes the use of 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate aza-Michael adduct, followed by cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its methoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets, making it a more potent antimicrobial and anticancer agent compared to its analogs .

Properties

IUPAC Name

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-10(3-5-12)13-6-7-16-14-11(8-15)9-17-18(13)14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWNTYMHBWYFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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